![molecular formula C34H34N2O6 B12902171 3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid CAS No. 70815-14-4](/img/structure/B12902171.png)
3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a unique structure that includes multiple functional groups, such as diethylamino, hydroxyphenyl, ethoxy, methyl, phenylamino, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves multi-step organic reactions. One possible synthetic route is as follows:
-
Step 1: Synthesis of 4-(Diethylamino)-2-hydroxybenzaldehyde
- React 4-nitrobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride to obtain 4-(diethylamino)-2-hydroxybenzaldehyde.
-
Step 2: Synthesis of 2-Ethoxy-4-methyl-5-(phenylamino)benzaldehyde
- React 2-ethoxy-4-methyl-5-nitrobenzaldehyde with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain 2-ethoxy-4-methyl-5-(phenylamino)benzaldehyde.
-
Step 3: Formation of Isobenzofuran-1,3-dione Intermediate
- Condense the two aldehyde intermediates obtained in steps 1 and 2 with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the isobenzofuran-1,3-dione intermediate.
-
Step 4: Final Cyclization and Carboxylation
- Cyclize the intermediate obtained in step 3 under acidic conditions to form the final product, 3-(4-(diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
-
Oxidation Reactions
- The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction Reactions
- The nitro groups in the intermediates can be reduced to amines.
- Common reagents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
-
Substitution Reactions
- The diethylamino group can participate in nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products Formed
- Oxidation of the hydroxyphenyl group can lead to quinone derivatives.
- Reduction of nitro groups results in the formation of amines.
- Substitution reactions can yield various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology
- Potential applications in the design of biologically active compounds.
- Investigated for its interactions with biological macromolecules.
Medicine
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its potential therapeutic properties.
Industry
- Utilized in the production of advanced materials.
- Investigated for its applications in the development of dyes and pigments.
作用机制
The mechanism of action of 3-(4-(Diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
- 3-(4-(Dimethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid
- 3-(4-(Diethylamino)-2-hydroxyphenyl)-3-(2-methoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid
Uniqueness
- The presence of the diethylamino group in 3-(4-(Diethylamino)-2-hydroxyphenyl)-3-(2-ethoxy-4-methyl-5-(phenylamino)phenyl)-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions.
- The combination of ethoxy and phenylamino groups in the compound’s structure provides a distinct set of chemical and physical properties compared to similar compounds.
属性
CAS 编号 |
70815-14-4 |
|---|---|
分子式 |
C34H34N2O6 |
分子量 |
566.6 g/mol |
IUPAC 名称 |
3-(5-anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C34H34N2O6/c1-5-36(6-2)24-14-16-26(30(37)19-24)34(27-18-22(32(38)39)13-15-25(27)33(40)42-34)28-20-29(21(4)17-31(28)41-7-3)35-23-11-9-8-10-12-23/h8-20,35,37H,5-7H2,1-4H3,(H,38,39) |
InChI 键 |
HHRJYJYCVVVXJZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)C2(C3=C(C=CC(=C3)C(=O)O)C(=O)O2)C4=C(C=C(C(=C4)NC5=CC=CC=C5)C)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


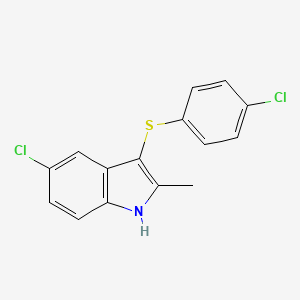
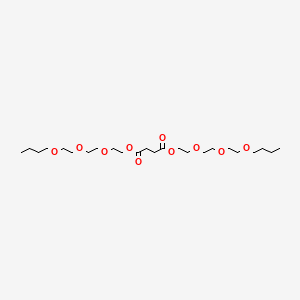
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
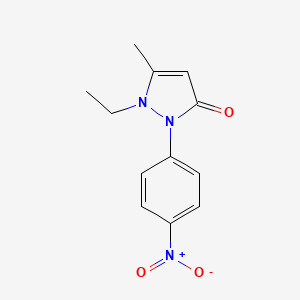
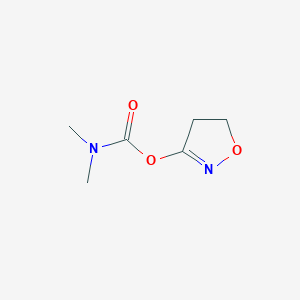

![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
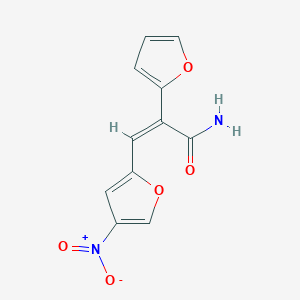
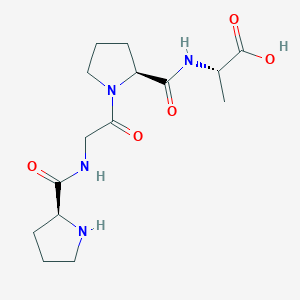

![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
